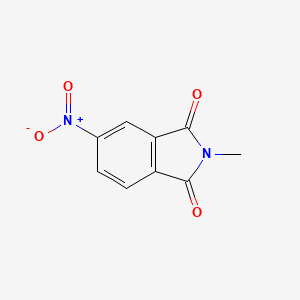

N-Methyl-4-nitrophthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-10-8(12)6-3-2-5(11(14)15)4-7(6)9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCHWGTZAAZJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7028013 | |

| Record name | N-Methyl-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41663-84-7 | |

| Record name | 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41663-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-methylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-N-METHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A6EF017ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-4-nitrophthalimide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Methyl-4-nitrophthalimide, targeted at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a synthetic organic compound characterized by a phthalimide structure with a methyl group attached to the nitrogen atom and a nitro group at the 4th position of the phthalic ring.[1][2] It is a versatile intermediate in organic synthesis.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to yellow or orange crystalline solid.[3][4][5] It is sparingly soluble in water but shows solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₄ | [4][6] |

| Molecular Weight | 206.15 g/mol | [7] |

| Melting Point | 94-98 °C (lit.) to 178 °C | [2][4][5] |

| Boiling Point | 361.1 °C at 760 mmHg | [2] |

| Density | 1.533 g/cm³ | [2] |

| Appearance | White to Orange to Green powder to crystal | [3][4] |

| pKa | -3.51 ± 0.20 (Predicted) | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Spectral data available for proton nuclear magnetic resonance. | [7] |

| ¹³C NMR | Spectral data available for carbon-13 nuclear magnetic resonance. | [1] |

| Infrared (IR) | ATR-IR spectral data is available. | [7] |

| Mass Spectrometry | GC-MS data is available, with a molecular ion mass of 206. | [1][7] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the nitration of N-methylphthalimide.[8] Several methods have been reported, with variations in reaction conditions and reagents.

Nitration of N-Methylphthalimide

A common method involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[8]

Experimental Protocol:

-

Preparation of the Nitrating Mixture: Fuming nitric acid is cooled to 5-8 °C. Concentrated sulfuric acid is then slowly added dropwise while maintaining the temperature at 10-15 °C.[8]

-

Reaction Setup: N-methylphthalimide is mixed with concentrated sulfuric acid at 0 °C with stirring.[8]

-

Nitration Reaction: The prepared nitrating mixture is added dropwise to the N-methylphthalimide solution. The reaction is allowed to proceed for 3-4 hours.[8]

-

Extraction and Isolation: An extracting agent is used to extract the nitrated compound from the reaction mixture. The organic and sulfuric acid layers are separated. The organic layer is recovered to obtain this compound, which is then purified by centrifugation and drying.[8]

Another reported method involves the reaction of N-methylphthalimide with mixed sulfuric and nitric acids at 55-60°C for 4 hours, yielding the final product.[9]

Applications and Biological Activity

This compound serves as a key intermediate in the synthesis of various organic molecules.

Industrial and Research Applications

-

Pharmaceutical Intermediate: It is a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The nitro group can be readily reduced to an amino group, providing a versatile synthetic handle for building more complex molecules. There is research interest in its combination with Pioglitazone Hydrochloride for potential applications in diabetes management.[10]

-

Agrochemicals: This compound is used in the synthesis of pesticides and herbicides. It has been identified as a fungicide, with its mechanism of action involving the inhibition of fungal growth and reproduction.[3]

-

Dye Manufacturing: It is also utilized in the production of specialized dyes.

-

Research and Development: this compound is used as a model compound for studying the properties and reactivity of nitroaromatic compounds.[2]

The following diagram illustrates the synthesis of this compound and its primary applications.

Caption: Synthesis and applications of this compound.

Safety and Handling

This compound is considered toxic if swallowed and causes serious eye irritation.[7] It is also a mild skin irritant.[2]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and safety goggles.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. Its synthesis is well-established, and its reactivity allows for the creation of a diverse range of downstream products. Proper handling and safety precautions are essential when working with this compound due to its potential toxicity. Further research into its biological activities may uncover new therapeutic applications.

References

- 1. 4-Nitro-N-methylphthalimide(41663-84-7) 13C NMR spectrum [chemicalbook.com]

- 2. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Nitro-N-methylphthalimide | 41663-84-7 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104086476B - The preparation method of this compound - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. This compound | 41663-84-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. This compound|lookchem [lookchem.com]

N-Methyl-4-nitrophthalimide CAS number 41663-84-7

An In-depth Technical Guide to N-Methyl-4-nitrophthalimide

CAS Number: 41663-84-7

This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a phthalimide structure substituted with both a methyl and a nitro group.[1] It is typically a yellow crystalline solid and serves as a key intermediate in various chemical syntheses.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₄ | [1][3] |

| Molecular Weight | 206.15 g/mol | [1][4] |

| Appearance | White to yellow or orange crystalline solid/powder | [1][2][5] |

| Melting Point | 94-98 °C or 177-181 °C (Varies by source) | [1][2][3] |

| Boiling Point | 361.1 °C at 760 mmHg | [1][3] |

| Density | 1.533 g/cm³ | [1][3] |

| Flash Point | 172.2 °C | [1][3] |

| Vapor Pressure | 2.12E-05 mmHg at 25°C | [1][3] |

| Solubility | Sparingly soluble in water; soluble in some organic solvents like DMSO and DMF. | [5] |

| pKa | -3.51 ± 0.20 (Predicted) | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available. | [4][7] |

| Mass Spec (GC-MS) | Molecular Ion Peak: m/z 206. Top peaks observed at m/z 75, 74, and 103. | [4] |

| Infrared (IR) | ATR-IR spectral data available. | [4] |

Synthesis and Manufacturing

This compound is primarily synthesized through the nitration of N-methylphthalimide.[8][9] This process typically involves the use of a nitrating mixture composed of concentrated nitric acid and sulfuric acid.[10][11][12]

Experimental Protocol: Nitration of N-Methylphthalimide

This protocol is a representative synthesis method based on published literature.[8][9][10]

Materials:

-

N-methylphthalimide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Extraction Solvent (e.g., Methylene Chloride, or a mix of Ethyl Acetate and Chloroform)[10][12]

-

Drying Agent (e.g., Anhydrous Calcium Sulfate, Silica Gel)[9]

Procedure:

-

Preparation of the Nitrating Mixture: Fuming nitric acid is cooled to approximately 5-8°C in an ice bath. Concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-15°C to create the mixed acid (nitrating agent).[8][10] The molar ratio of sulfuric acid to nitric acid can vary, with examples ranging from 0.5:1.1 to 1.3:1.4.[8][10]

-

Preparation of the Substrate Solution: In a separate reaction vessel, N-methylphthalimide is mixed with concentrated sulfuric acid with stirring, and the mixture is cooled to 0°C in an ice bath.[8][10]

-

Nitration Reaction: The prepared nitrating mixture is added dropwise to the cooled N-methylphthalimide solution. The reaction is allowed to proceed for 3-4 hours while maintaining a low temperature.[8][10]

-

Extraction: Following the reaction, the resulting nitrated compound is extracted from the acid mixture using a suitable organic solvent.[10]

-

Work-up: The organic phase is separated from the aqueous acid layer. The organic layer is then processed to recover the product. This may involve washing, drying, and solvent evaporation.[10]

-

Purification and Isolation: The crude this compound is purified, often by centrifugation and drying, to yield the final product.[10] Reported yields and purity are high, often exceeding 96% and 99% respectively.[9][10]

Applications and Biological Relevance

This compound is a versatile intermediate with applications across several industries. Its utility stems from the reactivity of the nitro group and the stable phthalimide core.

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a building block for more complex, biologically active molecules.[1][5][13] There is research interest in its use in combination with Pioglitazone Hydrochloride for potential applications in diabetes management.[13]

-

Agrochemicals: The compound is used as a fungicide, leveraging the biocidal properties of its nitroaromatic structure to inhibit fungal growth in crops.[5]

-

Polymer Science: It is an important intermediate for synthesizing monomer dianhydrides used in the production of high-performance polyimides, which are known for their thermal stability.[8][9][12]

-

Dye and Pigment Industry: It is used in the synthesis of various dyes and pigments.[13][14]

-

Chemical Research: It is utilized as a model compound for studying the reactivity and mechanisms of nitroaromatic compounds.[1]

Safety and Handling

This compound is classified as moderately toxic and an irritant.[1][5][15] Users should exercise caution and adhere to standard laboratory safety procedures.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[4]

-

Risk Statements: R36/38 (Irritating to eyes and skin).[3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Handle in a well-ventilated area. Store in a cool, dry place with the container tightly sealed.[13]

References

- 1. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 2. 4-Nitro-N-methylphthalimide-Gansu Shengnuo Pharmaceutical Technology Co.,Ltd. [shengnuopharm.com]

- 3. Methylnitrophthalimide | 41663-84-7 [chemnet.com]

- 4. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Nitro-N-methylphthalimide(41663-84-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Nitro-N-methylphthalimide(41663-84-7) 13C NMR spectrum [chemicalbook.com]

- 8. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104086476B - The preparation method of this compound - Google Patents [patents.google.com]

- 10. CN104086476A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

- 13. This compound | 41663-84-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. This compound [myskinrecipes.com]

- 15. 4-Nitro-N-methylphthalimide | 41663-84-7 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of N-Methyl-4-nitrophthalimide from N-methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-Methyl-4-nitrophthalimide, a key intermediate in the production of advanced polymers and pharmaceutical compounds. This document outlines various established methodologies, offering a comparative analysis of reaction conditions, yields, and purification protocols to assist researchers in optimizing this crucial nitration reaction.

Introduction

This compound is a significant chemical intermediate, primarily utilized in the synthesis of 4-amino-N-methylphthalimide, which serves as a precursor for various high-performance polyimides and fluorescent labeling agents. The introduction of a nitro group onto the phthalimide ring is a critical step that dictates the overall efficiency of the subsequent synthetic pathway. This guide details the prevalent methods for the nitration of N-methylphthalimide, focusing on the use of mixed acid and other nitrating agents.

Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from N-methylphthalimide is achieved through an electrophilic aromatic substitution reaction. In this process, the nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile and attacks the electron-rich aromatic ring of N-methylphthalimide. The substitution predominantly occurs at the 4-position due to the directing effects of the carbonyl groups of the phthalimide ring.

Caption: Reaction pathway for the nitration of N-methylphthalimide.

Comparative Analysis of Synthesis Protocols

Several methods for the nitration of N-methylphthalimide have been reported, each with distinct advantages and reaction parameters. The following tables summarize the quantitative data from various key protocols, providing a clear comparison for procedural selection.

Table 1: Mixed Acid Nitration Protocols

| Parameter | Method A | Method B | Method C |

| Nitrating Agent | H₂SO₄ / HNO₃ | H₂SO₄ / fuming HNO₃ | H₂SO₄ / HNO₃ |

| Molar Ratio (H₂SO₄:HNO₃) | 3:1[1][2] | 0.5-0.9:1.1-1.4[3] | Stoichiometric |

| Solvent | None | None | Methylene Chloride |

| Temperature | 20-30°C (addition), 55-60°C (reaction)[1][2] | 10-15°C (addition), reaction at low temp[3] | -20°C to 45°C |

| Reaction Time | 4 hours[1][2] | 3-4 hours[3] | 1-2 hours |

| Yield | 81%[1][2] | Up to 96.6%[4] | 90%[5][6] |

| Purity | Not specified | Up to 99.3%[4] | 90% (4-nitro isomer)[5][6] |

| Reference | ResearchGate[1][2] | CN104086476B[4] | US4005102A[5][6] |

Table 2: Alternative Nitration Protocols

| Parameter | Method D |

| Nitrating Agent | 98% HNO₃ |

| Molar Ratio | Not applicable |

| Solvent | None (HNO₃ as solvent) |

| Temperature | 35°C |

| Reaction Time | 3 hours |

| Yield | >96.5% |

| Purity | 1.1% phenolic by-product, 1.6% unreacted starting material |

| Reference | EP 0164409 B1[7] |

Detailed Experimental Protocols

The following are detailed experimental procedures for two of the most common methods for synthesizing this compound.

Protocol A: Mixed Acid Nitration in the Absence of Solvent

This protocol is based on the method described in a study published on ResearchGate.[1][2]

-

Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared with a molar ratio of 3:1.[1][2]

-

Reaction Setup: N-methylphthalimide is placed in a reaction vessel equipped with a stirrer and a cooling system.

-

Addition of Nitrating Agent: The mixed acid is added dropwise to the N-methylphthalimide while maintaining the temperature between 20-30°C.[1][2]

-

Reaction: After the addition is complete, the reaction mixture is heated to 55-60°C and stirred for 4 hours.[1][2]

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The precipitate is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol B: Mixed Acid Nitration in Methylene Chloride

This protocol is adapted from a patented process.[5][6]

-

Dissolution of Starting Material: 16.1 grams (0.1 mol) of N-methylphthalimide is dissolved in 30 cc of 98.3% H₂SO₄ and 40 cc of methylene chloride.[5]

-

Reaction Setup: The solution is brought to a slow reflux at approximately 41°C.[5]

-

Addition of Nitrating Agent: 4.55 cc (0.105 mol) of 98.1% HNO₃ is added slowly to the reaction mixture over a period of 40 minutes.[5]

-

Reaction: The mixture is stirred for an additional hour at 41°C, allowing some of the methylene chloride to distill off. The temperature is then raised to 90°C for 2 hours.[5]

-

Work-up and Purification: The reaction mixture is cooled and diluted with 10 cc of water. The product is extracted with 200 cc portions of methylene chloride. Evaporation of the methylene chloride yields the final product.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be successfully achieved through various nitration protocols. The choice of method will depend on the desired yield, purity, and available laboratory resources. The mixed acid method, particularly with the use of a solvent like methylene chloride, offers high yields and good selectivity for the 4-nitro isomer. For applications requiring very high purity, subsequent recrystallization is recommended. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104086476B - The preparation method of this compound - Google Patents [patents.google.com]

- 5. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

- 6. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Molecular Structure of N-Methyl-4-nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of N-Methyl-4-nitrophthalimide, a key chemical intermediate. The document summarizes its physicochemical properties, spectroscopic data, and synthesis protocols, presenting quantitative information in structured tables and detailed experimental methodologies.

Physicochemical Properties

This compound is a crystalline solid, appearing as pale yellow to yellow-orange crystals at room temperature.[1] It is sparingly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [2][3][4][5][6] |

| Molecular Weight | 206.15 g/mol | [3][4][5] |

| Melting Point | 94-98 °C | [3][4] |

| Appearance | White to Orange to Green powder to crystal | [3][4] |

| CAS Number | 41663-84-7 | [7][3][4][5] |

Spectroscopic Data

The molecular structure of this compound has been elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.658 | d | 1H | Aromatic H |

| 8.622 | d | 1H | Aromatic H |

| 8.076 | d | 1H | Aromatic H |

| 3.263 | s | 3H | N-CH₃ |

Solvent: CDCl₃[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. (Specific peak assignments were not available in the searched literature).

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the carbonyl (C=O) groups of the imide, the nitro (NO₂) group, and the aromatic ring.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at m/z 206.[2]

Crystallographic Data

As of the latest literature review, detailed single-crystal X-ray diffraction data, including specific bond lengths and angles for this compound, has not been publicly reported.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of N-methylphthalimide.[9]

Materials:

-

N-methylphthalimide

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to fuming nitric acid while maintaining a low temperature (around 10-15 °C).

-

N-methylphthalimide is dissolved in concentrated sulfuric acid at 0 °C with stirring.

-

The pre-cooled nitrating mixture is added dropwise to the N-methylphthalimide solution, and the reaction is allowed to proceed for 3-4 hours.

-

The reaction mixture is then poured onto ice to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Instrument: Varian Mercury 400 MHz spectrometer or equivalent.[1]

-

Sample Preparation: 0.038 g of this compound is dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[8]

-

Analysis: The spectrum is acquired at ambient temperature using standard pulse sequences.[1]

IR Spectroscopy:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, a common method is preparing a KBr pellet. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk.

-

Analysis: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI) is a common method.[1]

-

Analysis: The sample is introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting ions is measured.

Logical Relationships in Spectroscopic Analysis

Caption: Logical flow of spectroscopic data to confirm molecular structure.

References

- 1. dea.gov [dea.gov]

- 2. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-methyl-5-nitro-isoindole-1 3-dione CAS:41663-84-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 4-Nitro-N-methylphthalimide(41663-84-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Solubility Properties of N-Methyl-4-nitrophthalimide

This document provides a detailed overview of the physical characteristics and solubility profile of N-Methyl-4-nitrophthalimide (CAS No. 41663-84-7), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The information is compiled for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a synthetic organic compound at room temperature.[2][3] Its appearance is generally described as a crystalline solid, though the color can vary significantly.[4] Sources report a range from white to pale yellow, orange, or even green powder or crystals.[3][5][6] It is typically characterized as having a mild or negligible odor.[4]

There is a notable discrepancy in the reported melting point of this compound across different suppliers and databases, suggesting potential variations based on purity or crystalline form. One set of sources indicates a melting point of approximately 178 °C[3], while another consistently reports a range of 94-98 °C.[1][5][6] Researchers should consider this variance when characterizing samples.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 41663-84-7 | [1][3][7] |

| Molecular Formula | C₉H₆N₂O₄ | [1][3] |

| Molecular Weight | 206.15 g/mol | [1][7] |

| Physical Form | Solid, powder to crystal | [2][3][4] |

| Color | White to Orange to Green; Pale yellow to yellow-orange | [3][4][5] |

| Melting Point | 177-180 °C or 94-98 °C | [3] or[1][5] |

| Density | 1.533 g/cm³ (Predicted) |[1][8] |

Solubility Profile

This compound is sparingly soluble in water.[4] Its solubility is significantly greater in common organic solvents, a property leveraged in its synthesis and purification.[4][9]

Qualitative Solubility:

-

Good Solubility: It is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][4]

-

Moderate Solubility: It dissolves in certain alcohols and halogenated solvents like methylene chloride.[4][9] Patents describing its synthesis utilize methylene chloride as both a reaction solvent and an extraction solvent, confirming its utility.[9][10]

-

Low Solubility: It has limited solubility in water.[4] During its synthesis via nitration, the product is soluble in the sulfuric acid medium, but its solubility decreases upon dilution with water, which can cause separation.[9][10]

Quantitative Solubility of the Parent Compound (4-Nitrophthalimide): While specific quantitative solubility data for this compound is not readily available in the literature, a detailed study on its parent compound, 4-nitrophthalimide, provides valuable insight. The data, measured from 273.15 K to 323.15 K, shows that solubility increases with temperature.[11] The ranking of solvents by their capacity to dissolve 4-nitrophthalimide at a given temperature is as follows:

N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[11]

Table 2: Solubility Overview

| Solvent Class | Specific Solvents | Solubility Description | Source(s) |

|---|---|---|---|

| Water | Water | Sparingly soluble | [4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |

| Alcohols | General alcohols | Soluble | [4] |

| Halogenated | Methylene Chloride | Soluble (used for reaction and extraction) | [9][10] |

| Acids | Concentrated Sulfuric Acid | Soluble in reaction medium |[10] |

Experimental Protocol Example: Synthesis and Extraction

The following protocol is adapted from a patent for the preparation of 4-nitro-N-methylphthalimide and illustrates the practical application of its solubility properties.[9]

Objective: To synthesize 4-nitro-N-methylphthalimide via nitration of N-methylphthalimide.

Methodology:

-

Dissolution: 16.1 g (0.1 mol) of N-methylphthalimide is dissolved in a mixture of 30 ml of 98.3% sulfuric acid (H₂SO₄) and 40 ml of methylene chloride.

-

Reaction: The solution is brought to a slow reflux at approximately 41 °C. 4.55 ml (0.105 mol) of 98% nitric acid (HNO₃) is added slowly to the reaction mixture over 40 minutes. The mixture is then stirred for an additional hour at 41 °C.

-

Solvent Removal & Heating: Some methylene chloride is distilled off, and the reaction mixture's temperature is increased to 90 °C for 2 hours.

-

Quenching & Extraction: The mixture is cooled and then diluted with 10 ml of water. This step decreases the solubility of the nitrated product in the acidic aqueous layer. The solution is then extracted with 200 ml portions of methylene chloride, transferring the desired product to the organic phase.

-

Isolation: The methylene chloride solvent is evaporated from the combined organic extracts to yield the crude product, consisting primarily of 4-nitro-N-methylphthalimide.

Visualization of Solubility Relationships

The following diagram illustrates the solubility behavior of this compound in various classes of solvents based on available data.

Caption: Logical diagram of this compound solubility.

References

- 1. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 2. This compound | 41663-84-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Nitro-N-methylphthalimide CAS#: 41663-84-7 [m.chemicalbook.com]

- 6. 4-Nitro-N-methylphthalimide | 41663-84-7 [chemicalbook.com]

- 7. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

- 10. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of N-Methyl-4-nitrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for N-Methyl-4-nitrophthalimide, a key chemical intermediate. The information is curated to support research and development activities by providing reliable spectroscopic data and detailed experimental protocols.

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The data is organized for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) [ppm] | Splitting Pattern | Coupling Constant (J) [Hz] |

| H-5 | 8.658 | d | Predicted: ~2.3 |

| H-6 | 8.622 | dd | Predicted: ~8.3, 2.3 |

| H-7 | 8.076 | d | Predicted: ~8.3 |

| N-CH₃ | 3.263 | s | - |

Note: Splitting patterns and coupling constants are predicted based on established principles of NMR spectroscopy for aromatic systems, as explicit experimental values were not available in the cited literature. The assignments are based on the data available from ChemicalBook.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows signals for the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C=O (Imide) | Predicted: ~167 |

| C=O (Imide) | Predicted: ~165 |

| C-NO₂ | Predicted: ~150 |

| C-4a | Predicted: ~135 |

| C-7a | Predicted: ~132 |

| C-6 | Predicted: ~129 |

| C-5 | Predicted: ~124 |

| C-7 | Predicted: ~123 |

| N-CH₃ | Predicted: ~25 |

Note: The chemical shift values are predicted based on typical ranges for similar functional groups and aromatic systems, as specific experimental data was not found in the searched literature. A ¹³C NMR spectrum is noted to be available from Wiley-VCH.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The peak positions are reported in wavenumbers (cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | Predicted: 3100-3000 |

| C=O Stretch (Imide) | Predicted: 1780-1720 (asymmetric and symmetric) |

| C=C Stretch (Aromatic) | Predicted: 1600-1585 and 1500-1400 |

| N-O Stretch (Nitro) | Predicted: 1570-1490 (asymmetric) and 1390-1300 (symmetric) |

| C-N Stretch | Predicted: 1300-1200 |

Note: The listed absorption peaks are predicted based on established correlation tables for infrared spectroscopy as the specific peak list for this compound was not available in the search results. The compound has been identified by means of IR spectrometry.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the nitration of N-methylphthalimide.[4][8][9][10]

Materials:

-

N-methylphthalimide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Extraction solvent (e.g., a mixture of ethyl acetate and chloroform)

-

Drying agent

Procedure:

-

Prepare a nitrating mixture by cooling fuming nitric acid to 5-8 °C and slowly adding concentrated sulfuric acid while maintaining the temperature between 10-15 °C.[8][10]

-

In a separate vessel, cool a mixture of N-methylphthalimide and concentrated sulfuric acid to 0 °C with stirring.[8][10]

-

Slowly add the prepared nitrating mixture to the N-methylphthalimide solution, maintaining the temperature at 0 °C. The reaction is typically allowed to proceed for 3-4 hours.[8][10]

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.[8]

-

The organic layer is separated, washed, and dried.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or other chromatographic techniques.

NMR Spectroscopic Analysis

Sample Preparation: [11][12][13]

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Ambient

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field strength

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Technique: Proton-decoupled

IR Spectroscopic Analysis (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid samples.[14][15][16][17][18]

Procedure:

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. 4-Nitro-N-methylphthalimide(41663-84-7) 1H NMR [m.chemicalbook.com]

- 2. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitro-N-methylphthalimide(41663-84-7) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CN104086476A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104086476B - The preparation method of this compound - Google Patents [patents.google.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. organomation.com [organomation.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Chemistry Teaching Labs - Interpretation of ATR-IR spectra [chemtl.york.ac.uk]

The Phoenix Molecule: A Technical Guide to the Discovery and Resurgence of Substituted Phthalimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of substituted phthalimides is a compelling narrative of scientific discovery, devastating tragedy, and remarkable redemption. Initially introduced as a seemingly safe sedative, thalidomide's catastrophic teratogenic effects led to one of the most significant medical disasters of the 20th century. However, meticulous scientific inquiry has resurrected this chemical scaffold, transforming it into a cornerstone of treatment for multiple myeloma and other hematological malignancies. This in-depth technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, and biological evaluation of substituted phthalimides, with a focus on thalidomide and its clinically significant analogs, lenalidomide and pomalidomide.

A Dual-Faceted History: From Sedative to Targeted Protein Degrader

The journey of substituted phthalimides began in the mid-20th century with the synthesis of thalidomide by the German pharmaceutical company Chemie Grünenthal. Initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness, its use became widespread. The tragic consequence was the birth of thousands of infants with severe congenital malformations, most notably phocomelia, a condition characterized by shortened or absent limbs[1][2][3][4]. This disaster led to a global overhaul of drug testing and regulation.

For decades, thalidomide was synonymous with medical tragedy. However, in the 1960s, it was serendipitously found to be effective in treating erythema nodosum leprosum, a painful complication of leprosy[2]. This discovery hinted at the immunomodulatory properties of the molecule. It wasn't until the late 1990s and early 2000s that the full therapeutic potential of substituted phthalimides began to be realized with the discovery of their potent anti-angiogenic and anti-cancer activities, particularly in multiple myeloma[1]. This led to the development of more potent and safer analogs, lenalidomide and pomalidomide, which are now standard-of-care treatments for this disease.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic and teratogenic effects of substituted phthalimides are mediated through their interaction with the protein cereblon (CRBN)[5][6]. CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4)[5][6]. In its native state, the CRL4^CRBN^ complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.

Substituted phthalimides act as "molecular glues," binding to a hydrophobic pocket in CRBN[1][7]. This binding event alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase[3][4][5]. Key neosubstrates with therapeutic relevance in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][4]. The ubiquitination and subsequent degradation of Ikaros and Aiolos are critical for the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide.

Conversely, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, including SALL4, a transcription factor crucial for limb development[3]. The differential degradation of neosubstrates by various substituted phthalimides underpins their distinct therapeutic and toxicity profiles.

Synthesis of Key Substituted Phthalimides

The synthesis of thalidomide and its analogs typically involves the condensation of a substituted phthalic anhydride or a related precursor with a derivative of glutamine or glutamic acid.

Synthesis of Thalidomide

A common laboratory-scale synthesis of thalidomide involves the reaction of phthalic anhydride with L-glutamine. The mixture is heated, often in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine, to facilitate the formation of the phthalimide and glutarimide rings[6].

Representative Protocol for Thalidomide Synthesis [6]

-

Grind phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) together.

-

Suspend the resulting powder in toluene.

-

Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq).

-

Heat the mixture to reflux (approximately 110°C) for 9 hours.

-

Cool the reaction mixture in an ice-salt bath to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.

-

Dry the product under vacuum.

Synthesis of Lenalidomide

The synthesis of lenalidomide typically starts from 2-bromomethyl-3-nitrobenzoate, which is reacted with 3-amino-2,6-piperidinedione hydrochloride in the presence of a base to form the nitro-intermediate. Subsequent catalytic hydrogenation reduces the nitro group to the amine, yielding lenalidomide[5][8].

Representative Protocol for Lenalidomide Synthesis [8] Step 1: Condensation

-

Combine methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and N,N-diisopropylethylamine (4.0 eq).

-

Heat the mixture at 80-85°C for 12 hours.

-

Cool the reaction mixture and filter to collect the solid product, washing with cold ethanol.

Step 2: Nitro Reduction

-

Suspend the nitro-intermediate in a mixture of an organic solvent (e.g., ethanol) and water.

-

Add sodium bisulfite (5.0 eq) portionwise.

-

Heat the mixture to 80°C for 12 hours.

-

Cool the mixture and concentrate under reduced pressure.

-

Filter the resulting slurry and recrystallize the solid from an ethanol/water mixture to obtain lenalidomide.

Synthesis of Pomalidomide

The synthesis of pomalidomide can be achieved by reacting 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-thalidomide derivative. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to the primary amine of pomalidomide[9].

Representative Protocol for Pomalidomide Synthesis [9]

-

React 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent with a base.

-

Isolate the resulting 4-nitro-substituted thalidomide intermediate.

-

Perform catalytic hydrogenation of the intermediate using a palladium on carbon (Pd/C) catalyst in a suitable solvent to yield pomalidomide.

Quantitative Biological Data

The biological activity of substituted phthalimides is quantified through various in vitro and in vivo assays. Key parameters include binding affinity to CRBN, efficiency of neosubstrate degradation, and clinical efficacy.

Binding Affinity to Cereblon (CRBN)

The binding affinity of substituted phthalimides to CRBN is a critical determinant of their biological activity. This is typically measured using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Compound | Binding Affinity (Kd) to CRBN | Method |

| Thalidomide | ~250 nM | SPR |

| Lenalidomide | ~445 nM | SPR |

| Pomalidomide | ~264 nM | SPR |

Note: Binding affinities can vary depending on the specific experimental conditions.

Neosubstrate Degradation Efficiency

The potency of substituted phthalimides is often characterized by their ability to induce the degradation of neosubstrates like Ikaros and Aiolos. This is quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values.

| Compound | Target Protein | Cell Line | DC50 | Dmax |

| Lenalidomide | Aiolos | MM.1S | 1400 nM | 83% |

| Pomalidomide | Aiolos | MM.1S | 8.7 nM | >95% |

| Compound 19 (analog) | Aiolos | MM.1S | 128 nM | N/A |

N/A: Not available from the provided search results.

Clinical Efficacy in Multiple Myeloma

The clinical utility of lenalidomide and pomalidomide in multiple myeloma is well-established through numerous clinical trials. Key endpoints include Overall Response Rate (ORR) and Progression-Free Survival (PFS).

| Drug | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Lenalidomide | Newly Diagnosed MM (transplant ineligible) | Lenalidomide + Dexamethasone | Statistically significant improvement vs. MPT | Significantly longer vs. MPT |

| Lenalidomide | Smoldering MM | Lenalidomide monotherapy | 50% | 91% at 3 years |

| Pomalidomide | Relapsed/Refractory MM | Pomalidomide + Dexamethasone | 29.2% - 35% | 4.0 months |

MPT: Melphalan, Prednisone, and Thalidomide.

Key Experimental Protocols

The development and characterization of substituted phthalimides rely on a suite of standardized in vitro assays.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from recombinant CRBN.

Protocol:

-

Reagent Preparation:

-

Dilute recombinant CRBN protein to the working concentration in assay buffer.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute the fluorescently labeled thalidomide tracer to the working concentration in assay buffer.

-

-

Assay Plate Setup:

-

Add the test compound dilutions and controls (e.g., vehicle, positive control inhibitor) to a low-volume 384-well black plate.

-

Add the diluted CRBN protein to all wells except the "no enzyme" control.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

-

Tracer Addition:

-

Add the diluted fluorescently labeled thalidomide tracer to all wells.

-

-

Final Incubation:

-

Incubate the plate at room temperature for 90 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substituted phthalimide can induce the ubiquitination of a target neosubstrate.

Protocol:

-

Reaction Mixture Preparation:

-

On ice, prepare a reaction mixture containing:

-

Ubiquitin

-

E1 activating enzyme

-

E2 conjugating enzyme

-

Recombinant CRL4^CRBN^ complex

-

Target neosubstrate protein

-

Test compound (or vehicle control)

-

Ubiquitination buffer

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target neosubstrate.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates ubiquitination.

-

Target Protein Degradation Assay (Western Blot)

This cell-based assay measures the reduction in the level of a target protein following treatment with a substituted phthalimide.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Prepare samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Perform Western blotting as described in the in vitro ubiquitination assay protocol, probing for the target protein and a loading control (e.g., GAPDH, β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the compound concentration and fit the data to determine the DC50 and Dmax values.

-

Conclusion

The substituted phthalimides have undergone a remarkable transformation from a therapeutic pariah to a powerful class of targeted protein degraders. The elucidation of their mechanism of action, centered on the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex, has not only explained their clinical efficacy but has also opened up new avenues for rational drug design. The ability to induce the degradation of previously "undruggable" targets through this "molecular glue" approach has profound implications for the future of medicine. This technical guide provides a foundational understanding of the discovery, mechanism, synthesis, and evaluation of substituted phthalimides, intended to aid researchers and drug development professionals in advancing this exciting field of targeted therapeutics.

References

- 1. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis [jcancer.org]

- 3. targetedonc.com [targetedonc.com]

- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandf.figshare.com [tandf.figshare.com]

An In-depth Technical Guide to N-Methyl-4-nitrophthalimide

This technical guide provides a comprehensive overview of N-Methyl-4-nitrophthalimide, including its chemical properties, synthesis, and key applications. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Properties

This compound is a nitroaromatic compound widely utilized as a chemical intermediate.[1] Its core properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₄[2] |

| Molecular Weight | 206.15 g/mol [2] |

| CAS Number | 41663-84-7[2] |

| Appearance | White to orange to green powder/crystal[3] |

| Melting Point | 178 °C[3][4] |

| Boiling Point | 361.1 °C at 760 mmHg[5] |

| Density | 1.533 g/cm³[5] |

| Solubility | Sparingly soluble in water[4] |

| Synonyms | 4-Nitro-N-methylphthalimide, 2-methyl-5-nitroisoindole-1,3-dione[2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the nitration of N-methylphthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7]

This protocol is based on methodologies described in various patents and publications.[1][6][8]

Materials:

-

N-methylphthalimide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Extraction agent (e.g., dichloromethane)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture:

-

Nitration Reaction:

-

In a separate vessel, cool a solution of N-methylphthalimide in concentrated sulfuric acid to 0 °C with stirring.

-

Slowly add the prepared nitrating mixture dropwise to the N-methylphthalimide solution.

-

Allow the reaction to proceed for 3-4 hours, maintaining a low temperature.[6]

-

-

Extraction and Isolation:

-

Pour the reaction mixture over cracked ice with vigorous stirring.

-

Extract the resulting nitrated compound using a suitable organic solvent.[6]

-

Separate the organic layer from the aqueous acidic layer.

-

Wash the organic layer with water to remove residual acid.

-

Recover the this compound from the organic phase, for example, by solvent evaporation.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Filter the purified crystals and dry them to obtain the final product.

-

Yields for this process are reported to be high, often exceeding 93%, with purities greater than 98%.[9]

References

- 1. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 41663-84-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Page loading... [guidechem.com]

- 5. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. ias.ac.in [ias.ac.in]

- 8. CN104086476B - The preparation method of this compound - Google Patents [patents.google.com]

- 9. CN104086476A - Preparation method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nomenclature of N-Methyl-4-nitrophthalimide

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the various synonyms, identifiers, and structural representations of the chemical compound N-Methyl-4-nitrophthalimide. Accurate identification and consistent nomenclature are critical for unambiguous scientific communication, database searching, and regulatory compliance.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature, chemical databases, and commercial catalogs. Understanding these synonyms is crucial for conducting thorough literature reviews and sourcing the compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-5-nitroisoindole-1,3-dione[1].

A comprehensive list of synonyms is provided in the table below for easy reference.

| Type of Name | Synonym |

| Systematic Name | This compound |

| IUPAC Name | 2-methyl-5-nitroisoindole-1,3-dione |

| Alternative Names | 4-Nitro-N-methylphthalimide |

| 2-Methyl-5-nitroisoindoline-1,3-dione | |

| 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |

| Phthalimide, N-methyl-4-nitro- | |

| Methylnitrophthalimide | |

| 2-methyl-5-nitro-1H-isoindole-1,3(2H)-dione | |

| 2-methyl-5-nitrobenzo[c]azoline-1,3-dione |

Chemical Identifiers

For precise identification, a variety of chemical identifiers are assigned to this compound. These are used in databases and for regulatory purposes to provide a unique and unambiguous reference to the compound.

| Identifier Type | Identifier |

| CAS Number | 41663-84-7[1][2][3][4] |

| European Community (EC) Number | 255-483-2[2][3] |

| PubChem CID | 92321[3] |

| UNII | 6A6EF017ZM[1][2] |

| DSSTox Substance ID | DTXSID7028013[1][2] |

| ChEMBL ID | CHEMBL2022011[1][2] |

| RTECS Number | NR3398541[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₄[1][2][3] |

| Molecular Weight | 206.15 g/mol [1][2] |

| Appearance | White to orange to green powder to crystal[3][4][6] |

| Melting Point | 94-98 °C[2][4][5] or 177-180 °C[7] |

| Boiling Point | 361.1 °C at 760 mmHg[2][5] |

| Density | 1.533 g/cm³[2][5] |

| Flash Point | 172.2 °C[2][5] |

| Solubility | Sparingly soluble in water[3] |

Note: Discrepancies in reported melting points may be due to different measurement techniques or isomeric impurities.

Structural Representations

Different formats are used to represent the chemical structure of this compound in databases and software.

| Representation Type | String |

| SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C9H6N2O4/c1-10-8(12)6-3-2-5(11(14)15)4-7(6)9(10)13/h2-4H,1H3[1][3] |

| InChIKey | JBCHWGTZAAZJKG-UHFFFAOYSA-N[1] |

Experimental Protocols

While this guide focuses on nomenclature, a brief overview of a common synthesis method is provided for context.

Synthesis of this compound

A typical synthesis involves a two-step process:

-

Formation of N-methylphthalimide: Phthalic anhydride is reacted with aqueous methylamine. This reaction generally proceeds with high conversion and yield.[8]

-

Nitration: The resulting N-methylphthalimide is then nitrated using a mixture of concentrated sulfuric and nitric acids to yield 4-nitro-N-methylphthalimide.[8][9]

The final product is often purified by recrystallization and can be identified and characterized using techniques such as IR spectrometry.[8]

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical and relational nature of the different names and identifiers for this compound.

Caption: Logical relationships of this compound nomenclature.

References

- 1. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Nitro-N-methylphthalimide | 41663-84-7 [chemicalbook.com]

- 5. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 41663-84-7 | TCI AMERICA [tcichemicals.com]

- 8. scribd.com [scribd.com]

- 9. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

N-Methyl-4-nitrophthalimide: A Technical Safety and Handling Guide

This document provides a comprehensive overview of the safety and handling information for N-Methyl-4-nitrophthalimide (CAS No. 41663-84-7), compiled for researchers, scientists, and professionals in drug development. The information is collated from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is a synthetic organic compound classified as a derivative of phthalimide.[1] It typically appears as a white to yellow or orange crystalline solid.[1][2][3] The compound is sparingly soluble in water but shows solubility in organic solvents like DMSO and DMF.[1] It is primarily used in chemical synthesis as an intermediate for pharmaceuticals and agrochemicals, and has applications as a fungicide.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₄ | [1][2][3][5] |

| Molecular Weight | 206.15 - 206.16 g/mol | [2][3][5] |

| Appearance | White to Orange to Green powder to crystal | [1][2][3] |

| Melting Point | 94-98°C or 178°C | [2][3][6] |

| Boiling Point | 361.1 ± 25.0 °C (Predicted) | [2][6] |

| Flash Point | 172.2°C or 178°C | [2][3][6] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Vapor Pressure | 2.12E-05 mmHg at 25°C | [2][6] |

| pKa | -3.51 ± 0.20 (Predicted) | [1][2][6] |

| Purity | >99.0% (HPLC) |[3] |

Note: Discrepancies in reported melting and flash points exist across different suppliers. Researchers should consult the specific SDS from their vendor.

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. While one supplier, citing European regulations, classifies it as not a hazardous substance, the ECHA C&L Inventory indicates significant hazards.[5][7] It is prudent to handle this chemical with caution, assuming the more stringent classification is accurate.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Code | Description | Source(s) |

|---|---|---|---|

| Acute toxicity, oral | H301 | Toxic if swallowed | [5] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [5] |

| Skin Corrosion/Irritation | - | Irritating to skin (Risk Code 36/38) |[2][8] |

A TCI Chemicals safety data sheet states the substance is "Not a hazardous substance or mixture" according to REGULATION (EC) No 1272/2008.[7] However, information provided to the ECHA C&L Inventory by another company classifies it as acutely toxic if swallowed and a cause of serious eye irritation.[5] It may also cause skin irritation.[1][2]

Experimental Protocols

The Safety Data Sheets and product information pages used as sources for this guide do not provide detailed experimental methodologies for the determination of the physical and toxicological properties listed. Such documents are summaries intended for hazard communication and typically do not include the full experimental write-ups (e.g., OECD, ISO, ASTM test guidelines) that would be found in primary research or regulatory submission dossiers.

Safe Handling and Storage

Engineering Controls: Handle in a well-ventilated place.[9] Use a local exhaust ventilation system to prevent the dispersion of dust.[7] Ensure that safety showers and eyewash stations are located close to the workstation.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves (inspected prior to use).[2][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[9]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[9]

-

Wash hands and face thoroughly after handling.[7]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[9]

Storage Conditions:

-

Store apart from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[10]

Emergency Procedures and First Aid

Accidental Release Measures:

-

Ensure adequate ventilation and evacuate personnel to safe areas.[9]

-

Remove all sources of ignition.[9]

-

Avoid dust formation and contact with the substance.[9]

-

Use personal protective equipment, including chemical-impermeable gloves.[9]

-

Prevent the chemical from entering drains or the environment.[9]

-

Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[7][9]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[7][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

-

Hazards from Combustion: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[9]

Caption: Workflow for handling an accidental spill of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cas 41663-84-7,4-Nitro-N-methylphthalimide | lookchem [lookchem.com]

- 5. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 41663-84-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Application Notes and Protocols: N-Methyl-4-nitrophthalimide as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of N-Methyl-4-nitrophthalimide as a critical intermediate in the development of pharmaceuticals, particularly thalidomide analogues such as lenalidomide and pomalidomide. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound (C₉H₆N₂O₄) is a versatile chemical intermediate, appearing as a white to pale yellow crystalline powder.[1][2] Its significance in the pharmaceutical industry stems from its role as a precursor to a class of immunomodulatory drugs (IMiDs). The presence of a nitro group on the phthalimide core makes it a reactive molecule, amenable to chemical transformations essential for building complex bioactive compounds.[1] The primary transformation involves the reduction of the nitro group to an amino group, yielding 4-amino-N-methylphthalimide, a key building block for various active pharmaceutical ingredients (APIs).[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of N-methylphthalimide using a mixture of concentrated nitric acid and sulfuric acid. Various methods have been developed to optimize yield and purity.

Quantitative Data for Synthesis of this compound

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Method 1 | N-methylphthalimide | Fuming Nitric Acid, Concentrated Sulfuric Acid | 5-8°C (cooling), 10-15°C (mixed acid prep), 0°C (N-methylphthalimide addition), 3-4h reaction | 94.2 - 96.6 | 98.8 - 99.3 | [3][4] |

| Method 2 | N-methylphthalimide | Nitric Acid, Sulfuric Acid, Methylene Chloride | Reflux at ~41°C, then 90°C for 2h | ~90 (of which 90% is the 4-nitro isomer) | Not specified | [5] |

| Method 3 | Phthalic Anhydride, Aqueous Methylamine | Toluene, Sulfuric Acid, Nitric Acid | Reflux for 5h (N-methylphthalimide synthesis); 20-30°C then 55-60°C for 4h (nitration) | 81 (nitration step) | Not specified | [6][7] |

Experimental Protocol: Synthesis of this compound (Method 1)

This protocol is adapted from a patented method demonstrating high yield and purity.[3][4]

Materials:

-

N-methylphthalimide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Extracting agent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Ice

Procedure:

-

Preparation of Mixed Acid:

-

Cool fuming concentrated nitric acid to 5-8°C in an ice bath.